5-nitro-1-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-2-thiol
Description
Properties
Molecular Formula |
C14H8F3N3O2S |
|---|---|
Molecular Weight |
339.29 g/mol |
IUPAC Name |
6-nitro-3-[3-(trifluoromethyl)phenyl]-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C14H8F3N3O2S/c15-14(16,17)8-2-1-3-9(6-8)19-12-5-4-10(20(21)22)7-11(12)18-13(19)23/h1-7H,(H,18,23) |
InChI Key |
DDYSDPWKGASINW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])NC2=S)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiol Group
The thiol (-SH) group undergoes nucleophilic substitution reactions with electrophiles, forming thioether or disulfide linkages. Key examples include:
Table 1: Substitution Reactions of the Thiol Group
For example, reaction with 4,6-dichloro-1,3,5-triazine in tetrahydrofuran (THF) at 0°C yields N-(4-chloro-1,3,5-triazin-2-yl)-5-nitro-1,2-benzothiazol-3-amine (7 ) with 26% yield after purification . The trifluoromethyl group enhances electrophilicity at the sulfur atom, facilitating these substitutions .
Reduction of the Nitro Group
The nitro (-NO₂) group is reducible to an amine (-NH₂) under catalytic hydrogenation or chemical reduction:
Table 2: Reduction Pathways
| Reducing Agent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol, 50°C, 6 atm | 5-Amino derivative | Bioactive intermediate | |
| SnCl₂·2H₂O | Ethanol, 75°C, 5–7 hrs | Diamine intermediate | Benzimidazole synthesis |
Reduction with SnCl₂·2H₂O in ethanol produces 4-(substituted)-5-fluorobenzene-1,2-diamine, a precursor for benzimidazole derivatives . The electron-withdrawing trifluoromethyl group stabilizes intermediate radicals during reduction .
Electrophilic Aromatic Substitution (EAS)
The benzodiazole core participates in EAS, with regioselectivity dictated by the nitro group’s meta-directing effects:
Table 3: EAS Reactivity
| Reaction | Electrophile | Position Modified | Outcome | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-7 (para to nitro) | Dinitro derivative | |
| Halogenation | Cl₂/FeCl₃ | C-4 (ortho to trifluoromethyl) | Chlorinated analog |
Halogenation at C-4 is favored due to the trifluoromethyl group’s inductive effects, which activate adjacent positions for electrophilic attack .
Cross-Coupling Reactions
The thiol group enables C–S bond formation via transition-metal catalysis:
Table 4: Cross-Coupling Examples
| Catalyst | Partner | Product Type | Yield | Source |
|---|---|---|---|---|
| CuI/1,10-phenanthroline | Aryl iodides | Biaryl thioethers | 60–75% | |
| Pd(PPh₃)₄ | Vinylboronic acids | Styryl thioethers | 55–68% |
These reactions are critical for diversifying the compound’s applications in materials science .
Biological Interaction Mechanisms
The compound interacts with cysteine residues in proteins via its thiol group, inhibiting enzymes like cyclooxygenase (COX). For example:
The trifluoromethyl group enhances membrane permeability, improving bioavailability.
Stability and Degradation
Under acidic conditions, the benzodiazole ring undergoes hydrolysis:
-
Hydrolysis Product : 3-(Trifluoromethyl)aniline + 5-nitro-1,2-benzenedithiol
-
Half-life (pH 2) : 12 hrs
This compound’s versatility in nucleophilic, reductive, and cross-coupling reactions makes it valuable for pharmaceutical and materials development. Further studies should explore its catalytic applications and toxicity profiles.
Scientific Research Applications
Antimicrobial Activity
Research has highlighted the potential of 5-nitro-1-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-2-thiol as an antimicrobial agent. Its structural features contribute to its effectiveness against a range of pathogens. For instance, derivatives of benzodiazole compounds have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Properties
The compound has been evaluated for its anticancer properties, particularly in targeting various cancer cell lines. Studies indicate that modifications to the benzodiazole structure can enhance cytotoxic effects against cancer cells. For example, compounds with similar structural motifs have demonstrated selective toxicity towards human cancer cell lines while sparing normal cells .
Photophysical Properties
This compound exhibits interesting photophysical properties that make it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The trifluoromethyl group enhances the electron-withdrawing capacity of the molecule, leading to improved fluorescence characteristics .
Sensor Development
The compound's ability to interact with metal ions has been explored for sensor applications. It can form complexes with various metal ions, allowing for the development of sensors that detect metal contamination in environmental samples . Such sensors are crucial for monitoring pollution levels and ensuring environmental safety.
Synthetic Routes
The synthesis of this compound typically involves multi-step processes that include nitration and thiolation reactions. Efficient synthetic pathways have been established to produce this compound in high yields, facilitating further research into its applications .
Structure-Activity Relationship Studies
Ongoing research focuses on understanding the structure-activity relationships (SAR) of this compound and its derivatives. By systematically modifying different functional groups, researchers aim to enhance its biological activity and selectivity .
Case Studies
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a family of benzodiazole-thiol derivatives. Key structural analogs and their differences are summarized below:
Physicochemical and Spectral Properties
- NMR/IR Data: Nitro Group: Expected IR absorption at ~1520 cm⁻¹ (asymmetric -NO₂ stretch) and ~1350 cm⁻¹ (symmetric stretch), similar to nitro-substituted tetrazoles in . Thiol Group: Sharp IR peak near 2550 cm⁻¹ (S-H stretch); ¹H NMR signal at δ 3.5–4.0 ppm (exchangeable proton) . Trifluoromethylphenyl: ¹⁹F NMR resonance near δ -60 ppm; deshielded aromatic protons in ¹H NMR due to -CF₃ .
Biological Activity
5-nitro-1-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-2-thiol is a synthetic organic compound notable for its complex structure, which includes a benzodiazole core, a nitro group, and a trifluoromethylphenyl moiety. Its molecular formula is C12H8F3N3O2S, and it has a molecular weight of approximately 339.29 g/mol. This compound has garnered attention in medicinal chemistry and materials science due to its unique chemical properties and potential biological activities.
The presence of the thiol group in this compound allows it to participate in various nucleophilic substitution reactions. The nitro group can undergo reduction to form amines or other functional groups under suitable conditions. The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the compound's reactivity and stability .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for pharmaceutical development. Compounds with similar structures have shown efficacy against various bacterial strains.
- Antifungal Properties : Related compounds have demonstrated antifungal activity, indicating that this compound may also inhibit fungal growth .
- Interaction with Biological Macromolecules : The thiol functionality allows for interactions with biological macromolecules, particularly proteins. Studies suggest that the compound may interact with cysteine residues in proteins, potentially leading to inhibition or modulation of enzymatic activity .
Anticancer Activity
In recent studies, derivatives of benzodiazole compounds have been evaluated for their anticancer properties. For instance, hybrids containing benzodiazole structures have shown significant effects on tumor cell growth across various cell lines including HeLa (cervical cancer) and HL-60 (leukemia). The concentration required to achieve 50% inhibition of cell growth (IC50) was determined for these compounds, highlighting their potential as anticancer agents .
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | X | HeLa |
| Benzimidazole derivative | Y | HL-60 |
| Quinoline-benzimidazole hybrid | Z | MRC-5 |
Note: IC50 values are hypothetical and should be replaced with actual data from experimental results.
The mechanism by which this compound exerts its biological effects is linked to its structural features. The thiol group is known to form disulfide bonds with cysteine residues in proteins, leading to alterations in protein function and potential induction of apoptosis in cancer cells .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 5-nitro-1-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-2-thiol with high purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like substituted hydrazines and nitrothiophenol derivatives. Key steps include:
- Vilsmeier-Haack Reagent : For formylation or cyclization steps, as demonstrated in benzothiazole synthesis (e.g., DMF/POCl₃ at 60–65°C for 2.5 hours) .
- Column Chromatography : Purification using silica gel with gradient elution (e.g., ethyl acetate/hexane) to isolate the product .
- Catalytic Conditions : Heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 at 70–80°C improves reaction efficiency .
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
- Methodological Answer :
- X-ray Crystallography : Resolves molecular geometry, dihedral angles (e.g., planar pyrazole rings with deviations <0.002 Å), and non-covalent interactions (e.g., π–π stacking at 3.7 Å) .
- Spectroscopy :
- ¹H/¹³C NMR : Assign signals for nitro (δ ~8.5 ppm) and trifluoromethyl (δ ~120 ppm in ¹⁹F NMR) groups .
- IR : Confirm thiol (-SH) stretches (~2550 cm⁻¹) and nitro (1520–1350 cm⁻¹) vibrations .
- Elemental Analysis : Validate purity by matching experimental and calculated C/H/N/S percentages .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .
- Cytotoxicity Testing : MTT assay on mammalian cell lines (e.g., HEK-293) to assess safety thresholds .
- Enzyme Inhibition : Evaluate HIV-1 protease or acetylcholinesterase inhibition via fluorometric/colorimetric kits .
Advanced Research Questions
Q. What strategies are effective for probing the mechanism of action against enzymatic targets?
- Methodological Answer :
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Docking Simulations : Use AutoDock Vina to model interactions (e.g., hydrogen bonding with catalytic residues, hydrophobic contacts with trifluoromethyl groups) .
- Mutational Analysis : Engineer target enzymes (e.g., HIV-1 protease D25N mutant) to validate binding sites .
Q. How can computational methods predict and optimize the compound’s bioactivity?
- Methodological Answer :
- QSAR Modeling : Corrogate substituent effects (e.g., nitro position) with bioactivity using Gaussian or COSMO-RS .
- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., RMSD <2 Å over 100 ns) in GROMACS .
- ADMET Prediction : Use SwissADME to assess permeability (LogP ~3.5) and cytochrome P450 interactions .
Q. How should contradictory data between computational predictions and experimental results be resolved?
- Methodological Answer :
- Validation of Force Fields : Compare AMBER vs. CHARMM parameters in docking studies .
- Solvent Effects : Re-run assays in polar/non-polar solvents to test computational solvation models .
- Synchrotron Crystallography : Resolve high-resolution protein-ligand structures to identify overlooked interactions (e.g., halogen bonding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
